molecular formula C23H28FN3O3 B2828282 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide CAS No. 896362-85-9

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide

Cat. No.: B2828282
CAS No.: 896362-85-9
M. Wt: 413.493
InChI Key: IPNFEQRKQLVKIS-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide typically involves multiple steps, including the formation of the piperazine ring, introduction of the fluorophenyl group, and subsequent coupling with the benzo[d][1,3]dioxole moiety. Common reagents used in these reactions include:

    Piperazine: A key building block for the piperazine ring.

    4-Fluorobenzaldehyde: Used to introduce the fluorophenyl group.

    Benzo[d][1,3]dioxole: A precursor for the benzo[d][1,3]dioxole moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: Typically involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying receptor interactions and signaling pathways.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways by binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide: Lacks the fluorine atom.

    N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)isobutyramide: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide may enhance its binding affinity to certain receptors, increase its metabolic stability, or alter its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3/c1-16(2)23(28)25-14-20(17-3-8-21-22(13-17)30-15-29-21)27-11-9-26(10-12-27)19-6-4-18(24)5-7-19/h3-8,13,16,20H,9-12,14-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNFEQRKQLVKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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